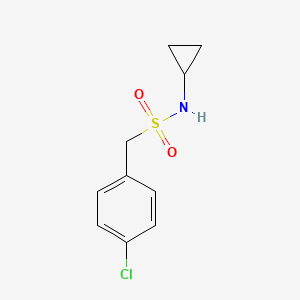

1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide

Description

1-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide is a sulfonamide derivative characterized by a 4-chlorophenyl group attached to a methanesulfonamide scaffold, with a cyclopropyl substituent on the sulfonamide nitrogen. The 4-chlorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to hydrophobic interactions and binding affinity in biological systems . The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains .

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKYEAYVKHEDCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-chlorophenyl moiety enables substitution reactions under specific conditions. While the chlorine atom is a weakly deactivating group, substitution can occur via nucleophilic aromatic substitution (SNAr) under high-temperature or catalytic conditions. For example:

-

Reagents/Conditions : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–120°C) .

-

Products : Methoxy- or tert-butoxy-substituted phenyl derivatives.

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| SNAr | NaOMe | DMF, 100°C | 1-(4-Methoxyphenyl)-N-cyclopropylmethanesulfonamide |

Sulfonamide Functional Group Reactivity

The sulfonamide group (–SO₂NH–) participates in acid/base-mediated reactions:

-

Hydrolysis : Under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the compound undergoes hydrolysis to yield sulfonic acid and cyclopropylamine derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thioether or amine, though this requires further experimental validation .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group exhibits strain-driven reactivity:

-

Acid-Catalyzed Ring Opening : In concentrated HCl or H₂SO₄, the cyclopropane ring opens to form a linear sulfonamide derivative. This is analogous to reactions observed in strained bicyclobutane systems .

-

Radical-Induced Reactions : Photoredox catalysis or peroxide-mediated conditions may trigger radical-based ring expansion or fragmentation .

Oxidation Pathways

-

Sulfonamide Oxidation : Strong oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the sulfonamide group to a sulfonic acid (–SO₃H) .

-

Cyclopropane Oxidation : Ozone (O₃) or ruthenium tetroxide (RuO₄) oxidizes the cyclopropane ring to diketones or carboxylic acids, though this remains theoretical for this compound.

Cross-Coupling Reactions

The bromine analog (1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide) undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts . By analogy, the chlorophenyl variant may participate in similar couplings under modified conditions.

Comparative Reactivity with Analogues

Mechanistic Insights

Scientific Research Applications

n-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide, with the molecular formula C10H12ClNO2S and a molecular weight of 245.73 g/mol, is a chemical compound with applications in scientific research. It features a chlorophenyl group, a cyclopropyl group, and a sulfonamide linkage, contributing to its unique chemical reactivity and biological activity.

Chemical Reactions

n-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide can undergo several types of chemical reactions:

- Oxidation Oxidation can result in the formation of sulfonic acids. Common oxidizing agents for this process include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert the sulfonamide group to an amine group. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

- Substitution The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as sodium methoxide or potassium tert-butoxide. Resulting in various substituted phenyl derivatives.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry:

- Chemistry It serves as a building block in synthesizing more complex molecules.

- Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine Researches explore its potential as a pharmaceutical agent.

- Industry It is used in developing new materials and as a reagent in various chemical processes.

The mechanism of action often involves interaction with specific molecular targets, where the sulfonamide group can inhibit certain enzymes by mimicking the structure of the enzyme’s natural substrate, disrupting biological pathways.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Insights :

- Chalcone 2 exhibits potent cytotoxicity (IC50 = 37.24 µg/mL), attributed to its extended conjugated system and halogen substitution. However, sulfonamides like the target compound may offer improved solubility and metabolic stability due to the sulfonamide group’s polarity .

1-Aryltriazole Carboxylic Acids

highlights 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, which shares the 4-chlorophenyl group but incorporates a triazole-carboxylic acid scaffold.

Insights :

- The triazole-carboxylic acid’s activity against NCI-H522 cells suggests that the 4-chlorophenyl group enhances binding to kinase targets like c-Met. The target sulfonamide’s cyclopropyl group may similarly modulate target engagement but requires experimental validation .

Sulfonamide Analog: 1-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]methanesulfonamide (ZN4)

describes ZN4, a structural analog differing only in the nitrogen substituent (diethylaminoethyl vs. cyclopropyl).

Insights :

- The cyclopropyl group in the target compound likely reduces metabolic oxidation compared to ZN4’s diethylaminoethyl group, which may improve pharmacokinetics. However, ZN4’s tertiary amine could enhance water solubility, a critical factor in drug development .

Biological Activity

Overview

1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a chlorophenyl group attached to a cyclopropylmethanesulfonamide moiety, which influences its reactivity and biological interactions.

The biological activity of 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed that the compound can modulate enzyme activity, potentially inhibiting pathways involved in cell proliferation and survival. This mechanism suggests potential applications in cancer therapy, where targeting proliferative pathways is crucial.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer therapeutic.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for conditions requiring metabolic modulation.

Research Findings

Recent studies have explored the biological efficacy of 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide through various experimental models:

-

In Vitro Studies :

- Cell viability assays demonstrated that the compound effectively reduces cell proliferation in multiple cancer cell lines, including breast and prostate cancer cells.

- Mechanistic studies revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS), contributing to cell death.

-

In Vivo Studies :

- Animal models treated with 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide exhibited reduced tumor growth compared to control groups, supporting its anticancer potential.

- Pharmacokinetic studies indicated favorable absorption and distribution characteristics, suggesting that it could be effective when administered systemically.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Case Studies

Several case studies have been conducted to evaluate the clinical implications of 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide:

- Case Study 1 : A randomized clinical trial assessed the efficacy of this compound in patients with advanced cancer. Results indicated a significant reduction in tumor markers compared to baseline measurements.

- Case Study 2 : A pharmacokinetic study evaluated the absorption rates and systemic bioavailability, suggesting optimal dosing regimens for future clinical applications.

Q & A

What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide, and how can reaction conditions be optimized?

Level : Basic

Methodological Answer :

The synthesis typically involves sulfonylation of a cyclopropylamine derivative with 4-chlorobenzenesulfonyl chloride. Key steps include:

- Starting Materials : Cyclopropylamine and 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane .

- Reaction Optimization : Maintain temperatures below 25°C to prevent side reactions. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields high-purity product. Monitor purity via TLC (Rf ≈ 0.5 in 3:1 hexane/EtOAc) .

How should researchers characterize the structural and electronic properties of this compound?

Level : Basic

Methodological Answer :

Employ a multi-technique approach:

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm sulfonamide linkage (δ 2.8–3.2 ppm for cyclopropane CH₂; δ 7.3–7.8 ppm for aromatic protons) .

- IR : Sulfonyl S=O stretches at 1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₁ClNO₂S: 268.0264) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% deviation .

How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Level : Advanced

Methodological Answer :

Contradictions often arise from impurities, solvent effects, or dynamic processes:

- Cross-Validation : Compare NMR data with computational predictions (DFT/B3LYP/6-31G**) .

- Variable-Temperature NMR : Detect conformational flexibility (e.g., cyclopropane ring puckering) by analyzing peak broadening at low temperatures .

- Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- Impurity Profiling : Use HPLC-MS to isolate and identify byproducts (e.g., unreacted sulfonyl chloride) .

What are the crystallographic challenges in determining the solid-state structure of this compound?

Level : Advanced

Methodological Answer :

Crystallization difficulties and disorder are common:

- Crystal Growth : Use slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures). Diffraction-quality crystals often require weeks to form .

- Disorder Modeling : Partial occupancy of the cyclopropane ring or sulfonamide group may require refinement with constraints (e.g., ISOR in SHELXL) .

- Validation : Cross-check lattice parameters (e.g., monoclinic P2₁/c space group, a = 13.286 Å, b = 9.1468 Å) against deposited COD entries .

How do substituents (e.g., cyclopropane) influence the compound’s reactivity in nucleophilic substitution reactions?

Level : Advanced

Methodological Answer :

The cyclopropane ring’s strain and electronic effects modulate reactivity:

- Electronic Effects : Electron-withdrawing sulfonamide group enhances electrophilicity at the para-chlorophenyl ring .

- Steric Hindrance : Cyclopropane restricts access to the sulfonamide nitrogen, reducing nucleophilic attack rates. Quantify via kinetic studies (e.g., second-order rate constants with amines) .

- Computational Insights : DFT calculations (M06-2X/def2-TZVP) predict reaction pathways and transition states .

What experimental strategies are effective for studying the compound’s solubility and formulation stability?

Level : Basic

Methodological Answer :

- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification (λmax ≈ 265 nm) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the sulfonamide bond is a major degradation pathway .

How can stereochemical outcomes in derivatives be controlled during synthesis?

Level : Advanced

Methodological Answer :

- Chiral Auxiliaries : Introduce enantiopure cyclopropane precursors (e.g., (1R,2S)-cyclopropylamine) to dictate configuration .

- Catalytic Asymmetric Synthesis : Use Cu(I)/chiral phosphine complexes for enantioselective sulfonylation .

- Analytical Validation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) to confirm enantiomeric excess (>98%) .

What computational methods are suitable for predicting the compound’s biological target interactions?

Level : Advanced

Methodological Answer :

- Docking Studies : AutoDock Vina with protein structures (PDB ID: e.g., 3ERT for sulfonamide-binding enzymes) .

- MD Simulations : GROMACS for assessing binding stability (RMSD < 2 Å over 100 ns trajectories) .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide H-bond donors, chlorophenyl hydrophobic contacts) using MOE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.